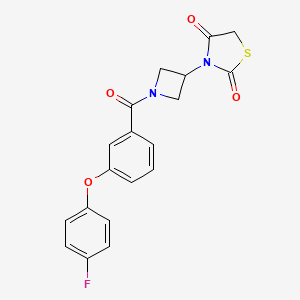

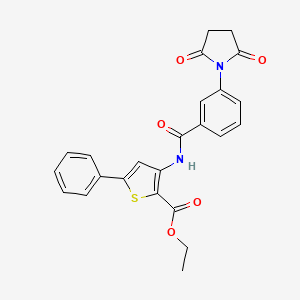

3-(1-(3-(4-氟苯氧基)苯甲酰)氮杂环丁-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar azetidin-2-one derivatives involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .Molecular Structure Analysis

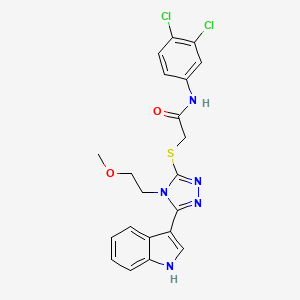

The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine, and a thiazolidine-2,4-dione, which is a five-membered ring containing sulfur and two carbonyl groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . This is followed by the reaction with chloroacetylchloride in the presence of triethylamine to form the final azetidin-2-one derivatives .科学研究应用

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives have been investigated for their antimicrobial potential. Researchers evaluated their effectiveness against selected fungal and bacterial strains. Notably, some analogues demonstrated moderate to promising activity against microbial species, with MIC (minimum inhibitory concentration) values ranging from 7.3 µM to 26.3 µM .

Antioxidant Properties

The synthesized analogues were assessed for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Among them, analogue H5 stood out as the most active molecule, with an IC50 value of 14.85 μg/mL .

Anticancer Effects

Researchers explored the anticancer potential of these compounds against DU-145 cancer cell lines. While all screened derivatives exhibited mild anticancer activity, further optimization could enhance their efficacy .

Drug-Likeness Assessment

In silico ADME (absorption, distribution, metabolism, and excretion) studies confirmed that all the thiazolidine-2,4-dione derivatives were drug-like. This finding suggests their potential as candidates for further drug development .

Gram-Negative and Gram-Positive Bacteria

Similar compounds have been evaluated for antimicrobial activity against Gram-negative bacteria (such as E. coli) and Gram-positive bacteria (such as S. aureus). Thiazolidine-2,4-dione derivatives may offer alternative therapeutic options against drug-resistant strains .

Cytotoxic Effects

While not exclusively related to the compound , other thiazolidine derivatives have shown cytotoxic activity. Some analogues exhibited promising effects, emphasizing their potential in cancer research .

作用机制

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .

Mode of Action

Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Biochemical Pathways

Thiazolidine derivatives have been known to affect a wide range of biochemical pathways due to their diverse biological properties .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives have been known to exhibit a range of biological responses, making them a highly prized moiety .

Action Environment

The synthesis of thiazolidine derivatives often involves environmentally friendly approaches, which may have an impact on their action and stability .

属性

IUPAC Name |

3-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4S/c20-13-4-6-15(7-5-13)26-16-3-1-2-12(8-16)18(24)21-9-14(10-21)22-17(23)11-27-19(22)25/h1-8,14H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZDSQSJAKCIBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2446755.png)

![N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2446757.png)

![4-benzoyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2446761.png)

![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2446765.png)

![5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2446766.png)

![4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2446772.png)